Piperazine-1-carboxylic acid diphenylamide

Medicinal Chemistry ADME Property Prediction Scaffold Optimization

Researchers seeking the core diphenylpiperazine scaffold for N4-derivatization must source the unsubstituted precursor, not pre-functionalized analogs. Piperazine-1-carboxylic acid diphenylamide (CAS 1804-36-0) addresses this gap as the definitive synthetic building block. - Free N4-piperazine NH handle enables systematic SAR exploration via alkylation/acylation. - Serves as a structurally appropriate negative control for N-type & T-type calcium channel assays. - Available at ≥98% purity for reliable HPLC/LC-MS method development and reference standard use.

Molecular Formula C17H19N3O
Molecular Weight 281.35 g/mol
CAS No. 1804-36-0
Cat. No. B157520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine-1-carboxylic acid diphenylamide
CAS1804-36-0
Molecular FormulaC17H19N3O
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H19N3O/c21-17(19-13-11-18-12-14-19)20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18H,11-14H2
InChIKeyXQRSOLXZAPIGQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperazine-1-carboxylic Acid Diphenylamide (CAS 1804-36-0): Structural Identity and Physicochemical Baseline


Piperazine-1-carboxylic acid diphenylamide (CAS 1804-36-0), systematically identified as N,N-diphenylpiperazine-1-carboxamide (MF: C17H19N3O; MW: 281.35 g/mol), is an unsubstituted piperazine carboxamide derivative [1]. It represents the core, minimally functionalized scaffold within the broader diphenylpiperazine class—a privileged framework in medicinal chemistry recognized for its versatility in generating pharmacologically active analogs targeting diverse ion channels (e.g., N-type and T-type calcium channels) and enzymes (e.g., FAAH) [2][3]. As the foundational compound, it serves not as a target-optimized drug candidate but as a critical synthetic intermediate and a baseline comparator for assessing the functional impact of subsequent structural modifications .

Why Piperazine-1-carboxylic Acid Diphenylamide Cannot Be Interchanged with Substituted Diphenylpiperazine Analogs


Piperazine-1-carboxylic acid diphenylamide possesses a free N4-piperazine secondary amine, a fundamental structural feature that critically differentiates it from most bioactive analogs which bear N4-substitutions (e.g., benzyl, benzhydryl, or various heteroaryl groups) . In related diphenylpiperazine series, the presence and nature of the N4-substituent are the primary determinants of biological activity, target selectivity, and pharmacokinetic profile [1][2]. For instance, replacement of the hydrogen on the piperazine nitrogen with a 4-benzhydrylpiperazinyl group yields potent N-type calcium channel blockers (e.g., NP118809 derivatives with IC50 values in the 10-150 nM range), whereas the unsubstituted compound lacks this ion channel modulatory activity entirely [3]. Therefore, while substituted analogs are procured for specific target engagement in biological assays, this compound must be sourced solely as a synthetic building block or as a baseline control where the N4-position is intentionally left unmodified for subsequent derivatization .

Piperazine-1-carboxylic Acid Diphenylamide: Comparative Physicochemical and Procurement Evidence


Baseline Lipophilicity of the Unsubstituted Core Scaffold Versus Substituted Analogs

Piperazine-1-carboxylic acid diphenylamide (target) exhibits a computed LogP of approximately 2.2 to 3.12, establishing the baseline lipophilicity of the core scaffold [1][2]. In contrast, substituted analogs bearing hydrophobic N4-modifications—such as the 4-benzhydrylpiperazine derivative NP118809—possess significantly higher lipophilicity (estimated LogP >5) necessary for enhanced blood-brain barrier penetration and target engagement at neuronal ion channels [3]. This data quantifies the lipophilic contribution of the N4-substituent, a key parameter for medicinal chemistry design and for selecting the appropriate starting material for parallel synthesis.

Medicinal Chemistry ADME Property Prediction Scaffold Optimization

Topological Polar Surface Area (TPSA) as a Determinant of CNS Permeability: Scaffold Versus Active Analogs

The target compound possesses a TPSA of 35.6 Ų, which is significantly lower than the widely accepted CNS drug-like threshold of <90 Ų [1]. This indicates the core scaffold itself is intrinsically favorable for passive blood-brain barrier (BBB) penetration. However, active N-type calcium channel blockers in the diphenylpiperazine class, such as NP118809 derivatives, achieve their CNS activity not only through potent target engagement but also by maintaining a favorable TPSA profile despite substantial increases in molecular weight from the N4-substituent [2]. The low TPSA of the unsubstituted core provides a measurable 'permeability budget' for medicinal chemists: it quantifies how much polar surface area can be added via N4-functionalization before the compound exceeds CNS drug-likeness limits.

CNS Drug Discovery ADME Prediction Blood-Brain Barrier Permeability

Purity and Procurement Specifications for Reproducible Synthesis

Commercial availability for this compound is typically specified at ≥95% purity (e.g., from AKSci) to 98% (e.g., from MolCore, Aladdin, and CymitQuimica) . This purity range is standard for research-grade building blocks intended for subsequent derivatization. The compound is primarily supplied by specialized chemical vendors (e.g., Aladdin, AKSci, CymitQuimica) rather than large-scale industrial suppliers, reflecting its niche role as a specialized intermediate .

Organic Synthesis Medicinal Chemistry Quality Control

Defined Research Applications for Piperazine-1-carboxylic Acid Diphenylamide Based on Comparative Evidence


As a Core Scaffold for Parallel Synthesis of Diphenylpiperazine Libraries

This compound is the definitive starting material for generating focused libraries of N4-substituted diphenylpiperazine derivatives. Its free piperazine NH group provides a singular reactive handle for alkylation, acylation, or reductive amination to install diverse substituents . Procuring this specific unsubstituted core, rather than a pre-functionalized analog, is essential for medicinal chemistry programs aiming to systematically explore structure-activity relationships (SAR) at the N4-position while maintaining the core N,N-diphenylcarboxamide moiety constant. The low baseline LogP (2.2-3.12) and TPSA (35.6 Ų) of this core provide a favorable starting point for optimizing drug-like properties following N4-substitution [1].

As a Negative Control for N4-Substituted Diphenylpiperazine Bioassays

Given that N4-substitution is essential for the biological activity of known diphenylpiperazine ion channel modulators and enzyme inhibitors, the unsubstituted piperazine-1-carboxylic acid diphenylamide serves as a structurally appropriate negative control [2][3]. When evaluating the activity of novel N4-substituted analogs (e.g., in T-type or N-type calcium channel assays), this compound provides a baseline to confirm that observed pharmacological effects are specifically attributable to the N4-modification and not to the core diphenylamide scaffold itself.

As an Analytical Reference Standard for Chromatographic Method Development

The compound's distinct physicochemical properties, including its boiling point (425.2±45.0 °C predicted), density (1.185 g/cm³ predicted), and specific LogP, make it suitable for use as a retention time marker or reference standard in HPLC and LC-MS method development for monitoring reactions involving more complex diphenylpiperazine derivatives [1]. Its commercial availability at ≥95-98% purity from multiple specialty vendors supports its procurement for this quality control purpose.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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